4-(嘧啶-5-基)苯胺

描述

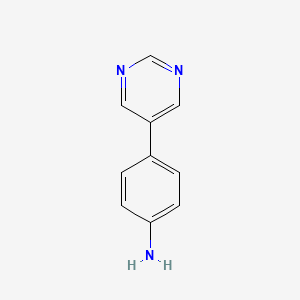

4-(Pyrimidin-5-yl)aniline is an organic compound that features a pyrimidine ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is a six-membered heterocyclic structure containing two nitrogen atoms, which contributes to the compound’s unique chemical properties.

科学研究应用

抗菌应用

4-(嘧啶-5-基)苯胺: 是合成具有显著抗菌特性的化合物的核心结构。 它的嘧啶环是 DNA 和 RNA 的重要组成部分,可以创造出干扰各种病原体复制过程的分子 .

抗癌活性

该化合物用于设计靶向Mer 和 c-Met 激酶的药物,这些激酶在肿瘤中经常过度表达。 4-(嘧啶-5-基)苯胺的衍生物已显示出对这些激酶的有效抑制活性,表明其在有效肿瘤治疗中的潜力 .

中枢神经系统活性剂

由于其结构多样性,4-(嘧啶-5-基)苯胺衍生物被研究用于其作为中枢神经系统 (CNS) 活性剂的潜力。 它们可能有助于开发治疗神经系统疾病的新疗法 .

抗炎和镇痛特性

包括 4-(嘧啶-5-基)苯胺在内的嘧啶骨架正在研究其抗炎和镇痛特性。 它可能导致非甾体抗炎药 (NSAID) 和皮质类固醇的替代品 .

抗病毒和抗真菌用途

对包括 4-(嘧啶-5-基)苯胺在内的嘧啶衍生物的研究表明,在开发抗病毒和抗真菌药物方面很有希望。 这些化合物可以针对病毒或真菌生命周期的特定阶段进行定制 .

糖尿病治疗

4-(嘧啶-5-基)苯胺中嘧啶环的多功能性允许探索其在治疗糖尿病中的用途。 它可能在合成调节胰岛素活性或葡萄糖代谢的药物中发挥作用 .

作用机制

Target of Action

Pyrimidine derivatives are known to have a broad range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities . They can interact with various targets, such as inflammatory mediators and protein kinases .

Mode of Action

Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . In the context of anticancer activity, pyrimidine derivatives can inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

For instance, they can inhibit the pathways involving inflammatory mediators and protein kinases .

Pharmacokinetics

The pharmacokinetics of pyrimidine-based drugs, including their adme properties, have been discussed in general .

Result of Action

Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects and anticancer activities . They can inhibit the expression and activities of certain vital inflammatory mediators and protein kinases , thereby controlling cell growth, differentiation, migration, and metabolism .

Action Environment

It is known that the biological activity of pyrimidines can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-5-yl)aniline typically involves the coupling of a pyrimidine derivative with an aniline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrimidine boronic acid with an aniline halide in the presence of a palladium catalyst and a base . Another approach is the Buchwald-Hartwig amination, where a pyrimidine halide reacts with an aniline in the presence of a palladium catalyst and a ligand .

Industrial Production Methods: Industrial production of 4-(Pyrimidin-5-yl)aniline may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial synthesis .

化学反应分析

Types of Reactions: 4-(Pyrimidin-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrimidine and aniline rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen

生物活性

4-(Pyrimidin-5-yl)aniline is a heterocyclic organic compound characterized by a pyrimidine ring substituted at the 5-position with an aniline moiety. Its chemical formula is C10H9N3, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways.

Chemical Structure and Properties

The structural features of 4-(Pyrimidin-5-yl)aniline contribute significantly to its biological activity. The presence of the pyrimidine ring allows for interactions with biological targets, particularly enzymes involved in cellular signaling and regulation. The compound's ability to form hydrogen bonds and π-π interactions enhances its binding affinity to target proteins.

Biological Activity

Research indicates that 4-(Pyrimidin-5-yl)aniline exhibits significant biological activity, particularly as a potential inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to the modulation of cell proliferation, making this compound a candidate for cancer therapy.

Inhibition of Cyclin-Dependent Kinases

Studies have shown that derivatives of pyrimidine-containing compounds can selectively inhibit CDK9, which is involved in transcriptional regulation. This selectivity suggests that 4-(Pyrimidin-5-yl)aniline may have therapeutic potential in targeting specific cancers where CDK9 is overactive.

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-(Pyrimidin-5-yl)aniline, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Anilino-4-thiazolylpyrimidine | Contains thiazole instead of pyrimidine | CDK inhibitors with high potency |

| 3-(Pyrimidin-5-yl)aniline | Similar structure but different position | Potentially different biological targets |

| 4-Amino-pyrimidine | Lacks an aromatic amine | Broader applications in medicinal chemistry |

This comparative analysis highlights the unique properties of 4-(Pyrimidin-5-yl)aniline due to its specific arrangement of functional groups and its resultant biological activity profile.

Case Studies and Research Findings

- Cyclin-dependent Kinase Inhibition : A study focusing on the inhibition of CDK9 demonstrated that certain derivatives of pyrimidine compounds exhibited significant inhibitory effects on cancer cell lines. The binding affinity was assessed using surface plasmon resonance techniques, indicating a strong interaction between the compound and the kinase.

- Potential Neuroprotective Properties : Although primarily studied for its role in cancer therapy, there are indications that compounds similar to 4-(Pyrimidin-5-yl)aniline may also possess neuroprotective properties due to their potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases.

- Synthesis and Yield : The synthesis of 4-(Pyrimidin-5-yl)aniline can be achieved through various methods, including multi-step synthetic routes that allow for high yields and purity. These methods often involve selective functional group introductions that maintain the integrity of the pyrimidine structure.

属性

IUPAC Name |

4-pyrimidin-5-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGWYEGXYIHINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499007 | |

| Record name | 4-(Pyrimidin-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69491-60-7 | |

| Record name | 4-(5-Pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrimidin-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrimidin-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。